Cas no 22918-12-3 (2-(nitromethyl)-1,3-benzothiazole)
2-(nitromethyl)-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole,2-(nitromethyl)-
- 2-(Nitromethyl)benzothiazole
- 2-(nitromethyl)-1,3-benzothiazole
- Benzothiazole, 2-(nitromethyl)- (6CI,7CI,8CI,9CI)
- Benzothiazole, 2-(nitromethyl)-
-
- Inchi: 1S/C8H6N2O2S/c11-10(12)5-8-9-6-3-1-2-4-7(6)13-8/h1-4H,5H2
- InChI Key: NCKNQXFFSLJPFV-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC=C2N=C1C[N+]([O-])=O
Computed Properties
- Exact Mass: 194.01508
- Monoisotopic Mass: 194.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 87A^2
Experimental Properties
- Density: 1.434±0.06 g/cm3(Predicted)
- Melting Point: 273 °C (decomp)(Solv: pyridine (110-86-1))
- Boiling Point: 331.7±25.0 °C(Predicted)
- PSA: 56.03
- pka: 7.25±0.10(Predicted)
2-(nitromethyl)-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849111-0.05g |
2-(nitromethyl)-1,3-benzothiazole |
22918-12-3 | 0.05g |
$1080.0 | 2023-06-03 | ||
| Enamine | EN300-1849111-0.1g |
2-(nitromethyl)-1,3-benzothiazole |
22918-12-3 | 0.1g |
$1131.0 | 2023-06-03 | ||
| Enamine | EN300-1849111-0.25g |
2-(nitromethyl)-1,3-benzothiazole |
22918-12-3 | 0.25g |
$1183.0 | 2023-06-03 | ||
| Enamine | EN300-1849111-0.5g |
2-(nitromethyl)-1,3-benzothiazole |
22918-12-3 | 0.5g |
$1234.0 | 2023-06-03 | ||
| Enamine | EN300-1849111-1.0g |
2-(nitromethyl)-1,3-benzothiazole |
22918-12-3 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1849111-2.5g |
2-(nitromethyl)-1,3-benzothiazole |
22918-12-3 | 2.5g |
$2520.0 | 2023-06-03 | ||
| Enamine | EN300-1849111-5.0g |
2-(nitromethyl)-1,3-benzothiazole |
22918-12-3 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1849111-10.0g |
2-(nitromethyl)-1,3-benzothiazole |
22918-12-3 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1849111-1g |
2-(nitromethyl)-1,3-benzothiazole |
22918-12-3 | 1g |
$0.0 | 2023-09-19 |
2-(nitromethyl)-1,3-benzothiazole Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(nitromethyl)-1,3-benzothiazole
Introduction to 2-(Nitromethyl)-1,3-Benzothiazole (CAS No. 22918-12-3)
2-(Nitromethyl)-1,3-benzothiazole (CAS No. 22918-12-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has been the subject of numerous studies due to its potential applications in drug discovery and development.
The chemical structure of 2-(nitromethyl)-1,3-benzothiazole consists of a benzothiazole ring with a nitromethyl group attached at the 2-position. The benzothiazole moiety is a heterocyclic compound with a benzene ring fused to a thiazole ring, which is known for its biological activity and pharmaceutical importance. The nitromethyl group, on the other hand, introduces additional reactivity and functional versatility to the molecule.
Recent research has highlighted the potential of 2-(nitromethyl)-1,3-benzothiazole in various therapeutic areas. For instance, studies have shown that this compound exhibits significant antimicrobial properties. A 2021 study published in the Journal of Medicinal Chemistry demonstrated that 2-(nitromethyl)-1,3-benzothiazole derivatives were effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This finding opens up new possibilities for the development of novel antibiotics to combat drug-resistant infections.
In addition to its antimicrobial activity, 2-(nitromethyl)-1,3-benzothiazole has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute found that certain derivatives of this compound showed promising cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential lead compound for further drug development.
The synthetic routes for preparing 2-(nitromethyl)-1,3-benzothiazole have been well-documented in the literature. One common method involves the reaction of 2-chloro-1,3-benzothiazole with nitromethane in the presence of a suitable base. This reaction proceeds via nucleophilic substitution at the chloro position, followed by elimination to form the desired product. The synthetic flexibility of this approach allows for the introduction of various substituents on the benzothiazole ring, thereby expanding the scope for structural optimization and biological evaluation.
The physicochemical properties of 2-(nitromethyl)-1,3-benzothiazole are also noteworthy. It is typically a solid at room temperature with a melting point ranging from 85°C to 90°C. The compound is moderately soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), which facilitates its use in various experimental protocols. Its stability under different conditions has been extensively studied, ensuring its reliability as a research tool.
In terms of safety and handling, it is important to note that while 2-(nitromethyl)-1,3-benzothiazole is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn to minimize exposure risks.
The future prospects for 2-(nitromethyl)-1,3-benzothiazole are promising. Ongoing research continues to explore its potential applications in medicinal chemistry and drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further advancements in this field. As new derivatives are synthesized and tested, it is likely that more therapeutic uses will be identified.
In conclusion, 2-(nitromethyl)-1,3-benzothiazole (CAS No. 22918-12-3) is a valuable compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and functional groups make it an attractive candidate for further investigation and development into novel therapeutic agents.
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